
3-Methylpyridine-2-amidoxime
Overview
Description
3-Methylpyridine-2-amidoxime is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 2-position is substituted with an amidoxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile. The typical synthetic route involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours. The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:
Reduction: Amidoximes can be reduced to amines under specific conditions.
Substitution: The amidoxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate, silver carbonate.
Reduction: Hydrogenation catalysts, such as palladium on carbon.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Coordination Chemistry
3-Methylpyridine-2-amidoxime serves as a ligand in coordination complexes, particularly with transition metals. Its unique structural features allow it to form stable complexes that exhibit interesting magnetic and luminescent properties.
Metal Complexes
- Nickel Complexes : The reaction of this compound with nickel salts has led to the formation of novel cationic Ni clusters. These clusters exhibit ferromagnetic properties due to the exchange interactions between nickel ions within the cluster structure .
Complex | Magnetic Properties | Structural Features |
---|---|---|
Ni Cluster | Ferromagnetic (S = 6) | Octahedral arrangement of Ni ions |
- Silver Complexes : Studies have shown that complexes formed with silver ions also demonstrate antibacterial activity. These complexes can inhibit the growth of various bacterial strains, making them potential candidates for antimicrobial applications .
Medicinal Chemistry
This compound has been investigated for its biological activities, particularly its role in drug development.
Antibacterial Activity
Research indicates that amidoxime derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, complexes derived from this compound were tested against K. pneumoniae and Streptococcus species, showing inhibition zones comparable to standard antibiotics .
Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic Comparison |
---|---|---|
K. pneumoniae | 16 | Cefixime (18 mm) |
Streptococcus | 18 | Azithromycin (19.5 mm) |
Material Science Applications
The compound is also being explored for its potential use in materials science, particularly in semiconductor processing.
Semiconductor Processing
This compound-based compositions have been developed for use in semiconductor processing. These amidoxime compounds can enhance the performance of photoresists used in lithography due to their ability to form stable complexes with metal ions .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound in various applications:
- A study on the synthesis of metal-organic frameworks using this compound demonstrated its ability to form highly porous structures suitable for gas storage applications.
- Another research effort focused on the functionalization of carbon materials using this compound derivatives, which showed promise in enhancing catalytic activities for organic transformations .
Mechanism of Action
The mechanism of action of 3-methylpyridine-2-amidoxime involves its ability to release nitric oxide upon oxidation. This process is catalyzed by various hemoproteins, such as cytochrome P450. The nitric oxide released can then interact with molecular targets, leading to various biological effects, including vasodilation and anti-inflammatory actions .
Comparison with Similar Compounds
Pyridine-2-amidoxime: Similar structure but without the methyl group at the 3-position.
3-Methylpyridine-2-oxime: Similar structure but with an oxime group instead of an amidoxime group.
Uniqueness: 3-Methylpyridine-2-amidoxime is unique due to the presence of both a methyl group and an amidoxime group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Methylpyridine-2-amidoxime is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological mechanisms, its effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
This compound (C₇H₉N₃O) features an amidoxime functional group attached to a pyridine ring, with a methyl group at the 3-position. This unique structure enhances its reactivity and biological activity compared to other oxime derivatives.
Target Proteins
The primary targets of this compound include:
- Collagenase 3
- Stromelysin-1
These proteins are involved in the degradation of extracellular matrix components, which is crucial for various physiological processes, including tissue remodeling and repair .
Nitric Oxide Release
One of the significant biological activities of this compound is its ability to act as a nitric oxide (NO) donor . Upon oxidation, the compound releases NO, which plays a vital role in cell signaling and has implications in cardiovascular health and inflammation.
Biochemical Pathways
The release of nitric oxide influences several biochemical pathways:
- Cell Signaling: NO is known to modulate various signaling pathways, affecting processes such as vasodilation and neurotransmission.
- Extracellular Matrix Remodeling: By targeting metalloproteinases like collagenase and stromelysin, this compound may alter the degradation rates of extracellular matrix proteins, impacting tissue integrity and repair mechanisms .
Cellular Effects
Research indicates that this compound can affect different cell types:
- Endothelial Cells: Enhances NO production, leading to improved vascular function.
- Neuronal Cells: Exhibits neuroprotective effects through modulation of oxidative stress responses.
In Vitro Studies
In laboratory settings, studies have demonstrated that this compound can:
- Increase nitric oxide levels in cultured cells.
- Influence cell viability and proliferation in response to oxidative stress.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological properties:
Compound | Key Features | Biological Activity |
---|---|---|
Pyridine-2-amidoxime | Lacks methyl group | Limited NO release |
3-Methylpyridine-2-oxime | Contains oxime instead of amidoxime | Different reactivity profile |
This compound | Unique amidoxime structure | Significant NO donor activity |
Applications in Medicine
This compound is being investigated for various therapeutic applications:
- Cardiotonic Effects: Potential use in treating heart conditions by enhancing vascular function.
- Antiarthritic Properties: Research suggests it may help in conditions characterized by inflammation and tissue degradation.
Q & A
Q. Basic: What are the key considerations for optimizing the synthesis of 3-Methylpyridine-2-amidoxime to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst selection. For amidoxime derivatives, hydroxylamine hydrochloride is commonly used as a nucleophile, and reaction times should be monitored via thin-layer chromatography (TLC) to avoid over-oxidation. Purification via recrystallization or column chromatography (using silica gel and a polar/non-polar solvent gradient) is critical to isolate the product from unreacted starting materials. Referencing pyridine derivative syntheses, DFT studies suggest that electron-donating groups (e.g., methyl substituents) influence reaction kinetics, necessitating tailored conditions .
Q. Advanced: How can computational methods like Density Functional Theory (DFT) elucidate the reaction mechanisms and electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution to predict reactivity. For mechanistic studies, transition state analysis and Gibbs free energy profiles help identify rate-limiting steps. Comparative studies with experimental spectroscopic data (e.g., FT-IR vibrational modes) validate computational models. Recent work on aminoimidazodipyridines demonstrates how DFT aids in understanding substituent effects on tautomerization and coordination behavior, which can be adapted for amidoxime systems .
Q. Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.
- FT-IR : Identify amidoxime (-C(NH)NOH) stretches near 1600–1650 cm and pyridine ring vibrations.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in copper(II) pyridine complexes .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., 2-amino-3-methylpyridine derivatives) ensures accuracy .
Q. Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Multi-dimensional NMR : H-C HSQC/HMBC to assign ambiguous signals.
- HPLC-PDA/MS : Detect co-eluting impurities and confirm purity via diode-array detection.
- Variable-Temperature Studies : Probe tautomeric equilibria (e.g., amidoxime ⇌ iminoxy forms) using temperature-dependent NMR or IR.
- Reference Standards : Compare with structurally analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to identify deviations .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Skin Irrit. 2, STOT SE 3 as per pyridine analogs ).
- Ventilation : Use fume hoods due to potential respiratory irritation (Target Organs: Respiratory system ).
- Storage : In airtight containers under inert atmosphere (N or Ar) to prevent degradation.
- Waste Disposal : Follow institutional guidelines for nitrogen-containing hazardous waste.
Q. Advanced: How should researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Pyridine derivatives often exhibit activity via metal chelation or enzyme inhibition .
- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.
- Molecular Docking : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize activity.
- Dose-Response Curves : Establish EC/IC values with statistical validation (e.g., triplicate trials ± SEM) .
Q. Advanced: What methodological approaches address heterogeneity in experimental results across different research groups?
Methodological Answer:
- Standardized Protocols : Adopt consensus guidelines for synthesis, purification, and characterization (e.g., impedance cardiography standardization principles ).
- Interlaboratory Studies : Compare results using shared reference materials (e.g., certified 2-amino-3-methylpyridine ).
- Meta-Analysis : Systematically review data to identify confounding variables (e.g., solvent purity, instrumentation calibration) .
Q. Basic: How to ensure reproducibility when scaling up the synthesis of this compound?
Methodological Answer:
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy.
- Quality Control (QC) : Batch testing via HPLC to ensure consistency in purity (>95% by area normalization).
- Documentation : Detailed logs of reaction conditions (e.g., stirring rate, humidity) as per pharmacopoeial standards .
Properties
CAS No. |
690632-33-8 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
UQDFGZCCSCDNSO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N\O)/N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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